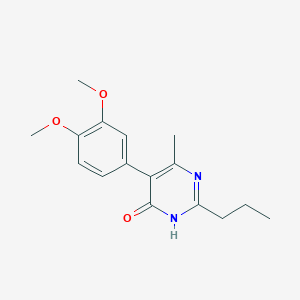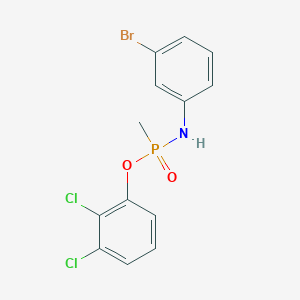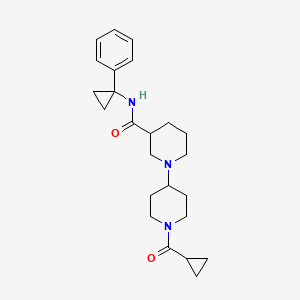
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It selectively targets the T790M mutation of the EGFR gene, which is the most common cause of resistance to first- and second-generation EGFR TKIs.
Mechanism of Action
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone works by irreversibly binding to the T790M mutation of the EGFR gene, which is located in the ATP-binding pocket of the receptor. This prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in patients, with manageable side effects such as diarrhea, rash, and nausea.
Advantages and Limitations for Lab Experiments
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone has several advantages for use in laboratory experiments. It is highly selective for the T790M mutation of the EGFR gene, which allows for specific targeting of cancer cells with this mutation. It is also available in both in vitro and in vivo forms, allowing for a range of experimental designs. However, the complex synthesis process and high cost of this compound may limit its availability for some research groups.
Future Directions
There are several potential directions for future research on 5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that can enhance its anticancer activity. Another area of focus is the investigation of resistance mechanisms to this compound, which may lead to the development of new treatment strategies. Additionally, there is ongoing research on the use of this compound in other types of cancer, such as breast and colorectal cancer.
In conclusion, this compound, or this compound, is a promising anticancer agent with specific activity against the T790M mutation of the EGFR gene. Its complex synthesis process and high cost may limit its availability for some research groups, but its potential for combination therapies and investigation of resistance mechanisms make it an important area of focus for future research.
Synthesis Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone involves several steps, including the formation of the pyrimidine ring, the introduction of the 3,4-dimethoxyphenyl and 2-propyl groups, and the final methylation of the 6-position. The process is complex and involves the use of several reagents and solvents, including 2,4-dichloro-5-fluoro-pyrimidine, 3,4-dimethoxyphenylboronic acid, and 2-propyl magnesium bromide.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be highly effective in inhibiting the growth of NSCLC cells with the T790M mutation, both in vitro and in vivo. In clinical trials, this compound has demonstrated significant activity in patients with advanced NSCLC who have developed resistance to first- and second-generation EGFR TKIs.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-6-14-17-10(2)15(16(19)18-14)11-7-8-12(20-3)13(9-11)21-4/h7-9H,5-6H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTGFNHDTKARMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014965.png)
![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B6014984.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6014986.png)
![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6014993.png)
![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6014995.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]-2-(benzylthio)acetamide](/img/structure/B6014999.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)

![5-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6015028.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-furamide](/img/structure/B6015035.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6015046.png)
![2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol](/img/structure/B6015055.png)
![2-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6015068.png)